molecular formula C18H13F2N3OS B2384243 2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-92-4

2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2384243
M. Wt: 357.38
InChI Key: HCTWNXKAKBKBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group . The presence of fluorine atoms and a thienopyrazole group (a fused ring system containing a thiophene and a pyrazole ring) could potentially give this compound unique properties, but without specific studies or data, it’s difficult to predict its exact characteristics .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzamide group, a thienopyrazole group, and two fluorine atoms. These groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution. The presence of fluorine atoms could also affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could increase its lipophilicity, while the amide group could form hydrogen bonds .

Scientific Research Applications

  • Anti-Tubercular Activity

    • Results : Several compounds exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM, indicating their potency. Notably, these compounds were non-toxic to human cells .
  • Liquid Crystalline Materials

    • Results : These compounds exhibit interesting liquid crystalline behavior, making them potential candidates for display technologies .
  • Aryl Acetylenes Synthesis

    • Results : These reactions yield aryl acetylenes, expanding the toolbox for organic synthesis .
  • C–H Bond Functionalization

    • Results : This approach provides access to diverse hetero-aromatic compounds .
    • Results : Some derivatives exhibit potent activity as leukotriene B4 receptor agonists, which may have therapeutic implications .
    • Results : These compounds showed favorable interactions, suggesting their suitability for further development .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. It could potentially be of interest in fields such as medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

2-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWNXKAKBKBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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